molecular formula C15H15NO4 B1455237 2-(3,5-Dimethoxybenzoyl)-6-methoxypyridine CAS No. 1187168-31-5

2-(3,5-Dimethoxybenzoyl)-6-methoxypyridine

Cat. No.: B1455237
CAS No.: 1187168-31-5
M. Wt: 273.28 g/mol
InChI Key: DEUUYNYECFDUCX-UHFFFAOYSA-N
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Description

“2-(3,5-Dimethoxybenzoyl)-6-methoxypyridine” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s related to “3,5-Dimethoxybenzoyl chloride”, which has a molecular formula of C9H9ClO3 and a molecular weight of 200.619 .


Synthesis Analysis

The synthesis of related compounds often involves reactions with 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another synthesis route involves 2-Iodopyridine and Formic acid and 3,5-Dimethoxyphenylboronic acid .

Scientific Research Applications

  • Radical Zwitterions Formation :

    • Research has shown that methoxylated benzoic acids, including compounds related to 3,5-dimethoxybenzoic acid, can react to form radical zwitterions when exposed to certain ions. These zwitterions have been identified using electron spin resonance and spectrophotometric pulse radiolysis techniques (Steenken, O'Neill, & Schulte‐Frohlinde, 1977).
  • Topoisomerase-I Targeting Activity :

    • A study explored the effect of nitro and amino substitution in the D-ring of certain compounds, including those similar to 2-(3,5-Dimethoxybenzoyl)-6-methoxypyridine, on topoisomerase-I targeting activity and cytotoxicity. These modifications showed significant effects on the activity and cytotoxicity of the compounds (Singh et al., 2003).
  • Preparation of Bicyclic Herbicide Precursors :

    • A study focused on the preparation of bicyclic herbicide precursors using intramolecular reactions involving derivatives of methyl 3,5-dimethoxybenzoate, which is structurally related to the compound of interest. This indicates potential applications in the field of agricultural chemistry (Liepa et al., 1992).
  • Synthesis of Acridones :

    • Research into the synthesis of acridone alkaloids utilized methyl 6-amino-2,3-dimethoxybenzoate, a compound similar to this compound. This suggests applications in the synthesis of natural product derivatives and potential pharmacological uses (Reisch, Herath, & Kumar, 1990).
  • N-Heterocyclic Carbene Gold(I) Complexes :

    • A study on N-Heterocyclic carbene gold(I) complexes, which includes derivatives of 2-methoxypyridine, outlined their potential as antiproliferative, anticancer, and antibacterial agents. The research emphasized the importance of understanding their behavior in aqueous media for further development in medicinal chemistry (Goetzfried et al., 2020).
  • Alphavbeta3 Antagonists :

    • The development of alphavbeta3 antagonists for the prevention and treatment of osteoporosis included the synthesis of a compound with a structure related to this compound. This compound exhibited potent antagonistic activity, indicating potential applications in the treatment of bone-related diseases (Hutchinson et al., 2003).
  • Chemoselective Demethylation :

    • A method for chemoselective demethylation of methoxypyridine derivatives has been developed, indicating potential applications in synthetic chemistry, particularly in the synthesis of metabolic substances of certain pharmaceutical compounds (Makino et al., 2019).

Safety and Hazards

The safety data sheet for “2,5-DIMETHOXYBENZOYL CHLORIDE”, a related compound, indicates that it is harmful if swallowed, inhaled, or absorbed through the skin. It causes severe skin burns and eye damage . Similar precautions should be taken when handling “2-(3,5-Dimethoxybenzoyl)-6-methoxypyridine”.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-18-11-7-10(8-12(9-11)19-2)15(17)13-5-4-6-14(16-13)20-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUUYNYECFDUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201213032
Record name (3,5-Dimethoxyphenyl)(6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187168-31-5
Record name (3,5-Dimethoxyphenyl)(6-methoxy-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethoxyphenyl)(6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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